hemoglobin Yahata

hemoglobin stability isopropanol precipitation β-chain variant classification

Hemoglobin Yahata is a rare human β‑globin chain variant produced by a TGT→TAT point mutation at codon 112 of the β‑globin gene, substituting cysteine with tyrosine at the G14 position of the G‑helix. The variant was first identified in a 27‑year‑old Japanese male and is registered under CAS 140699‑09‑8.

Molecular Formula C10H16N2O2
Molecular Weight 0
CAS No. 140699-09-8
Cat. No. B1177605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehemoglobin Yahata
CAS140699-09-8
Synonymshemoglobin Yahata
Molecular FormulaC10H16N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hemoglobin Yahata (CAS 140699-09-8): A Stable β112(G14) Cys→Tyr Variant for Hemoglobinopathy Research and Diagnostic Validation


Hemoglobin Yahata is a rare human β‑globin chain variant produced by a TGT→TAT point mutation at codon 112 of the β‑globin gene, substituting cysteine with tyrosine at the G14 position of the G‑helix [1]. The variant was first identified in a 27‑year‑old Japanese male and is registered under CAS 140699‑09‑8 [2]. Hb Yahata is classified as a structural haemoglobinopathy and is distinguished from other β112 variants by its normal haematology in the heterozygous state, documented electrophoretic resolution from Hb A by isoelectric focusing, and normal stability despite the loss of the conserved β112 cysteine residue [3].

Why β112 Hemoglobin Variants Cannot Be Interchanged: Position‑Specific Determinants of Stability, Mobility, and Clinical Interference


The β112(G14) cysteine occupies a conformationally sensitive site at the internal α1β1 interface and central cavity of the haemoglobin tetramer. Even conservative substitutions at this single codon yield radically divergent molecular and clinical phenotypes. Hb Yahata (Cys→Tyr) retains normal stability, while the same position substituted with tryptophan (Hb Toranomon), arginine (Hb Indianapolis), or phenylalanine (Hb Canterbury) produces unstable haemoglobins [1][2][3][4]. These stability differences propagate into distinct electrophoretic mobilities, chromatographic retention times, and quantitatively different interference patterns in glycated haemoglobin (HbA1c) assays, making generic interchange of β112 variants for research, diagnostic validation, or quality‑control material scientifically indefensible.

Hemoglobin Yahata (CAS 140699-09-8): Quantitative Differential Evidence Against Closest β112 Variants


Thermodynamic and Biochemical Stability: Hb Yahata Is the Only β112 Variant Categorised as Stable

Hb Yahata is classified as stable in the standard haematological syllabus of human haemoglobin variants, a finding consistent with the observation that the heterozygote exhibits completely normal haematology [1]. By contrast, three other β112 substitutions characterised to date are all unstable: Hb Toranomon (Cys→Trp) yields a positive isopropanol precipitation test [2]; Hb Indianapolis (Cys→Arg) was originally described as extremely labile, producing a severe β‑thalassaemia phenotype in some carriers, with confirmed instability by biosynthetic analysis [3]; and Hb Canterbury (Cys→Phe) is reported as mildly unstable [4]. The tyrosine substitution of Hb Yahata uniquely preserves tetramer integrity, which is a critical parameter for applications requiring long‑term sample stability, reproducible chromatographic behaviour, and reliable reference‑material performance.

hemoglobin stability isopropanol precipitation β-chain variant classification α1β1 interface

Electrophoretic Identification: Hb Yahata Resolves Anodally on IEF, Unlike Silent Hb Toranomon and Cathodally Migrating Hb Indianapolis

Hb Yahata produces a clearly resolved band that migrates ahead of (anodal to) Hb A on isoelectric focusing (IEF) and moves slightly faster than Hb A on cation‑exchange high‑performance liquid chromatography (HPLC) [1]. In marked contrast, Hb Toranomon is electrophoretically silent on IEF and co‑migrates with Hb A on CM‑cellulose chromatography, rendering it undetectable by standard electrophoretic screening [2]. Hb Indianapolis migrates slower than Hb A on IEF [3]. This differential electrophoretic signature means that Hb Yahata can be unambiguously identified and quantified in a haemolysate by routine laboratory methods, whereas Hb Toranomon is invisible on IEF and requires HPLC or DNA sequencing for detection.

isoelectric focusing haemoglobin variant identification cation exchange HPLC electrophoretic mobility

HbA1c Measurement Interference: Hb Yahata Produces a Quantitatively Defined False Elevation Distinct from Hb Toranomon's Variable Artefact

In the only published clinical case, a heterozygous carrier of Hb Yahata with normal plasma glucose and normal glycoalbumin presented with an HbA1c of 8% measured by HPLC, representing a false elevation that triggered suspicion of a haemoglobin variant [1]. This pattern—grossly elevated HbA1c with normal glycaemic markers—is the hallmark interference signature of Hb Yahata. For the closest comparator, Hb Toranomon, the interference pattern is quantitatively and directionally different: in a cohort of eight patients, HbA1c measured by old Arkray models was 10% lower than immunoassay values, by new Arkray models was 30% lower, and by new Tosoh models was 30% higher [2]. The direction and magnitude of Hb Toranomon interference are thus HPLC‑model‑dependent, whereas the single well‑characterised Hb Yahata case demonstrates a consistent, directionally unambiguous false elevation.

HbA1c interference glycated haemoglobin diabetes monitoring HPLC artefact

Heterozygote Expression Level: Hb Yahata Constitutes 45% of Total Haemoglobin, Exceeding the 38–40% Proportion of Hb Indianapolis

Quantification by densitometric scanning of IEF strips demonstrates that Hb Yahata accounts for approximately 45% of total haemoglobin in the heterozygous carrier, with Hb A comprising the remaining 55% [1]. For the β112 comparator Hb Indianapolis, the corresponding heterozygote proportion is 38–40% Hb X and 60–62% Hb A, as measured by scanning of CM‑cellulose‑separated globin chains [2]. The higher fractional abundance of Hb Yahata (45% vs. ≤40%) is consistent with its normal stability and suggests more efficient αβ dimer assembly and tetramer formation compared with unstable β112 variants.

heterozygote expression globin chain synthesis ratio variant haemoglobin quantification β-chain variant

Clinical Haematological Profile: Hb Yahata Heterozygotes Are Haematologically Normal, Whereas β112 Arg and Trp Substitutions Are Linked to Haemolytic Anaemia

The heterozygous carrier of Hb Yahata exhibits completely normal haematological indices with no evidence of anaemia, reticulocytosis, or haemolysis [1]. In contrast, Hb Indianapolis (β112 Cys→Arg) carriers have been reported with severe haemolytic anaemia requiring splenectomy in some kindreds, and even clinically mild cases show reticulocytosis and positive instability tests [2][3]. Hb Toranomon (Cys→Trp), although discovered in an apparently healthy individual, is demonstrably unstable by isopropanol precipitation and must be considered potentially haemolytic under oxidative or febrile stress [4]. The clinically silent phenotype of Hb Yahata eliminates confounding pathological variables in research studies and makes it a safer choice as a non‑pathogenic reference variant.

haematology haemolytic anaemia reticulocytosis β-chain variant phenotype

Hemoglobin Yahata (CAS 140699-09-8): Prioritised Research and Industrial Application Scenarios Driven by Differential Evidence


Positive Control for Haemoglobin Variant Screening by Isoelectric Focusing or Cation‑Exchange HPLC

Because Hb Yahata is the only β112 variant that is both stable and electrophoretically visible—migrating ahead of Hb A on IEF and faster on cation‑exchange HPLC—it serves as an ideal positive control for validating the resolving power of haemoglobinopathy screening platforms. Its 45% heterozygote abundance provides strong, easily quantifiable signal [1]. Laboratories can use Hb Yahata hemolysate to confirm that their IEF gels or HPLC columns can detect a variant with an anodal shift, a capability that cannot be tested with silent variants such as Hb Toranomon [2].

Standardised Interference Challenge Material for HbA1c Assay Validation and Regulatory Submission

Hb Yahata produces a consistent false elevation of HbA1c (~8% by HPLC vs. normal glycaemic markers), a unidirectional artefact that is simpler to characterise than the platform‑dependent bidirectional interference of Hb Toranomon [3][4]. In vitro diagnostic manufacturers and clinical chemistry laboratories can use Hb Yahata as a well‑defined interference control to demonstrate assay specificity and to satisfy regulatory requirements for haemoglobin variant interference testing, particularly for HPLC‑based HbA1c methods.

Reference Material for Studies of β112 α1β1 Interface Structure–Function Relationships

The β112 cysteine is a key residue at the α1β1 interface and central cavity, and chemical modification at this site has been shown to modulate oxygen‑binding cooperativity in β‑semihemoglobin systems [5]. Hb Yahata, as the only naturally occurring stable substitution at this position, provides a unique tool for studying how a tyrosine side chain—retaining an aromatic ring but adding a hydroxyl group—affects subunit assembly, tetramer stability, and allosteric regulation compared with destabilising substitutions (Trp, Arg, Phe) [1][6]. Its normal stability enables in vitro reconstitution and biophysical experiments that are impractical with unstable β112 variants.

Diagnostic Algorithm Proficiency Testing for HbA1c–Glucose Discordance Investigation

The hallmark clinical presentation of Hb Yahata—a discordantly elevated HbA1c with normal plasma glucose and glycoalbumin—makes it an instructive case for proficiency testing panels designed to assess laboratory competency in recognising false HbA1c results due to haemoglobin variants [3]. Including Hb Yahata in external quality assessment schemes trains clinical chemists to suspect and investigate variant haemoglobins when faced with glycaemic marker discordance, improving real‑world diagnostic accuracy for diabetes monitoring.

Quote Request

Request a Quote for hemoglobin Yahata

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.